3,5-Diacetyl-5-iodo-2-deoxyuridine
Overview
Description
3,5-Diacetyl-5-iodo-2-deoxyuridine is a modified nucleoside analog. It is a derivative of 5-iodo-2’-deoxyuridine, where the hydroxyl groups at the 3’ and 5’ positions of the sugar moiety are acetylated. This compound has a molecular formula of C13H15IN2O7 and a molecular weight of 438.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-5-iodo-2-deoxyuridine typically involves the acetylation of 5-iodo-2’-deoxyuridine. One common method involves dissolving 5-iodo-2’-deoxyuridine in pyridine and slowly adding acetic anhydride. The reaction mixture is then stirred at room temperature for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetyl-5-iodo-2-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 5-iodo-2’-deoxyuridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions typically require a polar aprotic solvent and a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. For example, treatment with aqueous sodium hydroxide or hydrochloric acid can effectively remove the acetyl groups.
Major Products
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 5-iodo-2’-deoxyuridine can be obtained.
Hydrolysis: The major product of hydrolysis is 5-iodo-2’-deoxyuridine.
Scientific Research Applications
3,5-Diacetyl-5-iodo-2-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: It is employed in studies involving DNA replication and repair mechanisms.
Industry: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-Diacetyl-5-iodo-2-deoxyuridine is similar to that of its parent compound, 5-iodo-2’-deoxyuridine. It acts by incorporating into viral DNA during replication, thereby inhibiting viral DNA synthesis. This incorporation leads to the production of faulty DNA, which cannot support viral replication . The compound primarily targets viral DNA polymerases and thymidylate phosphorylase, disrupting the normal function of these enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine (Idoxuridine): A nucleoside analog used as an antiviral agent.
5-Bromo-2’-deoxyuridine (BrdU): Another nucleoside analog used in cell proliferation studies.
2’,3’-Dideoxy-5-iodouridine: Used in antiviral and anticancer research.
Uniqueness
3,5-Diacetyl-5-iodo-2-deoxyuridine is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and cellular uptake compared to its non-acetylated counterparts. This modification can also affect its interaction with enzymes and its overall biological activity.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-acetyl-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O7/c1-5(17)9(19)10-13(22,6(2)18)3-8(23-10)16-4-7(14)11(20)15-12(16)21/h4,8-10,19,22H,3H2,1-2H3,(H,15,20,21)/t8-,9?,10-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGHHLYYGCOEE-JPVQNKNJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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